molecular formula C10H8FN3O2 B3135453 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 400877-64-7

1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B3135453
CAS No.: 400877-64-7
M. Wt: 221.19 g/mol
InChI Key: PYMBCEHDVUAFOI-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-fluorobenzyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole typically involves the reaction of 4-fluorobenzyl bromide with 3-nitro-1H-pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride (SnCl2).

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although specific oxidation reactions are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 1-(4-fluorobenzyl)-3-amino-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the conditions.

Scientific Research Applications

1-(4-fluorobenzyl)-3-nitro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorobenzyl)-1H-pyrazole: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(4-chlorobenzyl)-3-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.

    1-(4-fluorobenzyl)-3-amino-1H-pyrazole:

Uniqueness

1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is unique due to the presence of both the nitro and fluorobenzyl groups, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the fluorobenzyl group can enhance binding affinity and specificity in biological systems.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMBCEHDVUAFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249933
Record name 1-[(4-Fluorophenyl)methyl]-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400877-64-7
Record name 1-[(4-Fluorophenyl)methyl]-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400877-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Fluorophenyl)methyl]-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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